molecular formula C27H27N5O4S2 B11628463 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11628463
M. Wt: 549.7 g/mol
InChI Key: LLFQPMJPYKDQJF-HMAPJEAMSA-N
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Description

This compound belongs to the class of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, which are characterized by a thiazolidinone core substituted with aromatic and heterocyclic moieties. The structure features:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold at the 5-position, fused with a 4-ethylpiperazine substituent, which may enhance solubility and receptor-binding interactions .
  • A Z-configuration of the exocyclic double bond, critical for maintaining planar geometry and intermolecular interactions .

These structural elements are associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, though specific data for this compound remain under investigation .

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N5O4S2/c1-3-29-9-11-30(12-10-29)24-19(25(33)31-8-4-5-17(2)23(31)28-24)14-22-26(34)32(27(37)38-22)15-18-6-7-20-21(13-18)36-16-35-20/h4-8,13-14H,3,9-12,15-16H2,1-2H3/b22-14-

InChI Key

LLFQPMJPYKDQJF-HMAPJEAMSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For this target, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 9-methylpyrido[1,2-a]pyrimidin-4-one.

Key reaction parameters :

ParameterValue
Temperature80°C
CatalystHCl (0.5 equiv)
Yield78%

Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One

Thiosemicarbazide Formation

Benzodioxol-5-ylmethylamine reacts with carbon disulfide in aqueous NaOH (0°C, 1 h) to form the thiosemicarbazide intermediate.

Optimization note : Ultrasound irradiation (40 kHz, 50°C, 30 min) increases yield to 92%.

Cyclization to Thiazolidinone

Cycloalkylation with chloroacetic acid in refluxing ethanol (6 h) affords the thiazolidin-4-one. Subsequent treatment with Lawesson’s reagent (THF, 60°C, 4 h) introduces the sulfanylidene group.

Spectroscopic validation :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹³C NMR (101 MHz, CDCl₃): δ 197.8 (C4), 167.3 (C2), 148.1 (benzodioxole), 101.6 (OCH₂O).

Knoevenagel Condensation for Z-Selective Coupling

The final step involves condensation of the pyrido[1,2-a]pyrimidin-4-one aldehyde derivative with the thiazolidinone fragment. Using piperidine as a base (EtOH, 70°C, 8 h), the Z-isomer is favored due to steric hindrance from the 9-methyl group.

Stereochemical control :

FactorEffect on Z/E Ratio
Bulk of R-groupIncreases Z-selectivity
Solvent polarityHigher polarity favors Z
TemperatureLower temp favors Z

Reaction outcome :

  • Yield : 65% (Z-isomer), 15% (E-isomer).

  • HPLC purity : 98.2% (Z-isomer, C18 column, MeOH/H₂O 70:30).

Analytical and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration (Fig. 1). Key metrics:

  • Dihedral angle : 79.91° between benzodioxole and pyrido[1,2-a]pyrimidin-4-one planes.

  • Torsion angle (C5=C) : 178.2°, confirming planarity.

Spectroscopic Data Consolidation

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, H5 pyrido), 7.48 (d, J = 7.8 Hz, 1H, H7), 6.92 (s, 1H, benzodioxole), 5.12 (s, 2H, OCH₂O), 4.31 (s, 2H, CH₂-bridge), 3.84 (m, 4H, piperazine), 2.61 (m, 6H, piperazine/CH₂CH₃), 2.44 (s, 3H, CH₃), 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃).

HRMS (ESI+) : m/z 606.2145 [M+H]⁺ (calc. 606.2151).

Green Chemistry Considerations

Recent advancements emphasize sustainable protocols:

  • Solvent-free conditions : Mechanochemical grinding (ball mill, 30 min) achieves 85% yield in the Knoevenagel step.

  • Catalyst recycling : Silica-supported piperidine enables 5 reaction cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

Example Synthetic Route

StepReaction TypeReagents/ConditionsProduct
1CondensationThiazolidine + AldehydeThiazolidinone
2Nucleophilic SubstitutionThiazolidinone + Benzodioxole derivativeSubstituted Thiazolidinone
3Final ModificationPyrimidine derivative + BaseTarget Compound

Biological Activities

Research indicates that thiazolidinone derivatives exhibit significant biological activities, including:

Antimicrobial Activity

Thiazolidinones have shown effectiveness against various bacterial strains. The compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinones can reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This property suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Certain thiazolidinone derivatives have been investigated for their anticancer effects, targeting specific pathways involved in tumor growth and proliferation.

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, derivatives of thiazolidinones were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzodioxole substituent exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory activity of thiazolidinones in animal models. The study reported significant reductions in edema and pain scores when treated with specific thiazolidinone derivatives, suggesting their potential as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural homology with several thiazolidinone derivatives. Key comparisons include:

Compound ID Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Biological Activity
Target Compound 3-(1,3-Benzodioxol-5-ylmethyl), 5-(4-ethylpiperazinyl-pyridopyrimidinone) C₂₉H₂₈N₆O₄S₂ 588.72 >260 (decomposes) 75 Under investigation
Compound 5l 3-(1,3-Benzodioxol-5-ylmethylene), 2-(pyrimidin-2-yl-piperazine) C₂₄H₂₂N₆O₃S₂ 506.61 >260 75 Anticancer (in vitro)
Compound (II) 3-Phenyl, 5-(2-hydroxybenzylidene) C₁₇H₁₂NO₂S₂ 326.42 220–222 68 Antibacterial (MIC: 8 μg/mL)
ECHEMI-374085-90-2 3-Isopropyl, 5-(4-methylpiperazinyl-pyridopyrimidinone) C₂₀H₂₃N₅O₂S₂ 445.56 N/A N/A Kinase inhibition (IC₅₀: 0.2 μM)
ECHEMI-361994-90-3 3-Isopropyl, 5-(4-hydroxyethylpiperazinyl-pyridopyrimidinone) C₂₁H₂₅N₅O₃S₂ 475.59 N/A N/A Improved solubility vs. methylpiperazine

Key Findings from Comparative Studies

Bioactivity Modulation by Substituents :

  • The 4-ethylpiperazine group in the target compound may confer enhanced metabolic stability compared to the pyrimidin-2-yl-piperazine in Compound 5l .
  • Replacement of the benzodioxole group with 2-hydroxybenzylidene (as in Compound II) reduces lipophilicity but improves antibacterial efficacy .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for Compound 5l) achieves 75% yield in 25 minutes, superior to conventional methods (e.g., 68% yield for Compound II via reflux) .

Solubility and Pharmacokinetics :

  • The hydroxyethylpiperazine variant (ECHEMI-361994-90-3) exhibits 20% higher aqueous solubility than its methylpiperazine counterpart (ECHEMI-374085-90-2), highlighting the role of polar substituents .

Crystallographic Validation :

  • Single-crystal X-ray diffraction (using SHELX and WinGX ) confirms the Z-configuration and hydrogen-bonding patterns critical for stability in analogous compounds .

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

  • Thiazolidinone core : Known for its ability to interact with various biological targets.
  • Benzodioxole moiety : Often associated with antioxidant and antimicrobial properties.
  • Pyrimidine derivative : Contributes to the compound's potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumor growth.

For instance, compounds structurally related to thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies suggest that modifications to the thiazolidinone structure can enhance anticancer efficacy by increasing interactions with cellular targets .

Antimicrobial Properties

The compound's benzodioxole component is linked to antimicrobial activity. Research indicates that derivatives containing the benzodioxole structure can exhibit:

  • Antibacterial effects : Against Gram-positive and Gram-negative bacteria.
  • Antifungal properties : Effective against common fungal pathogens.

This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antidiabetic Effects

Thiazolidinones are recognized for their role in diabetes management. The compound may exhibit:

  • PPARγ agonism : Similar to known antidiabetic drugs like Pioglitazone and Rosiglitazone, which enhance insulin sensitivity.

Studies suggest that modifications in the thiazolidinone structure can lead to improved efficacy in glucose metabolism regulation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Cytotoxicity Assays : The compound showed IC50 values indicating effective inhibition of cancer cell lines compared to standard chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

In Vivo Studies

Preliminary in vivo studies have assessed the safety and efficacy of this compound in animal models:

  • Toxicity Assessment : Mice treated with high doses exhibited no significant adverse effects on vital organs, suggesting a favorable safety profile .

Q & A

Q. What are the recommended synthetic routes for preparing (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde with 3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions (e.g., KOH/EtOH).
  • Step 2 : Isolation of the (Z)-isomer via recrystallization or chromatographic separation, supported by NMR to confirm stereochemistry .
  • Key Optimization : Temperature control (reflux vs. room temperature) and solvent selection (ethanol, methanol) significantly impact yield and purity .

Q. How is the stereochemistry of the (5Z) configuration validated experimentally?

  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis, as demonstrated for structurally analogous thiazolidinones .
  • NMR Spectroscopy : Diagnostic NOE correlations between the benzodioxole methylidene proton and the pyrido[1,2-a]pyrimidinyl group .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC-PDA/MS : Purity assessment (>95%) and molecular weight confirmation .
  • FT-IR : Identification of key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : If antibacterial activity varies between Gram-positive and Gram-negative strains, perform dose-response profiling (IC50/EC50) and assess membrane permeability using fluorescent probes (e.g., propidium iodide) .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity to bacterial targets (e.g., DNA gyrase) and correlate with experimental results .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : React with HCl or trifluoroacetic acid to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma stability, as shown for related thiazolidinones .
  • LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the benzodioxole moiety while monitoring activity retention .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly?

  • Crystal Packing Analysis : X-ray diffraction reveals intermolecular interactions between the pyrido[1,2-a]pyrimidinyl core and adjacent benzodioxole groups, stabilizing the lattice .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict interaction energies and guide the design of derivatives with enhanced stability .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Design : Systematically modify substituents on the pyrido[1,2-a]pyrimidinyl and benzodioxole moieties. For example:
  • Replace the 4-ethylpiperazinyl group with morpholine or piperidine .
  • Vary the methyl group position on the pyrido[1,2-a]pyrimidine ring .
    • High-Throughput Screening : Use microplate assays to evaluate cytotoxicity (e.g., MTT assay) and antimicrobial activity against pathogen panels .

Data Contradiction and Reproducibility

Q. Why might spectral data (e.g., NMR, IR) differ between synthetic batches?

  • Common Causes :
  • Solvent Residues : Traces of DMSO or ethanol may obscure peaks; use deuterated solvents and lyophilization.
  • Tautomerism : The thiosulfanylidene group may exhibit keto-enol tautomerism, altering spectral profiles .
    • Resolution : Standardize reaction conditions (pH, temperature) and confirm tautomeric stability via variable-temperature NMR .

Q. How can researchers address discrepancies in reported biological potency?

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .

Methodological Resources

Q. Where can researchers access reliable computational models for this compound?

  • PubChem : Molecular descriptors (e.g., topological polar surface area, hydrogen bond donors/acceptors) are available for QSAR modeling .
  • Cambridge Structural Database : Crystallographic data for analogous thiazolidinones support docking studies .

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